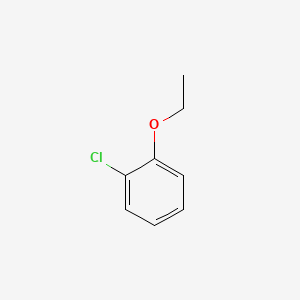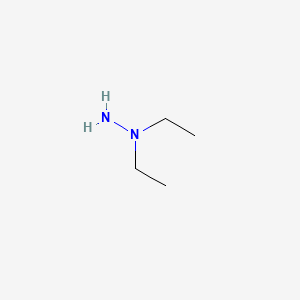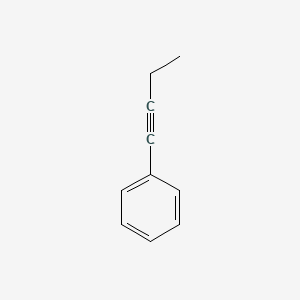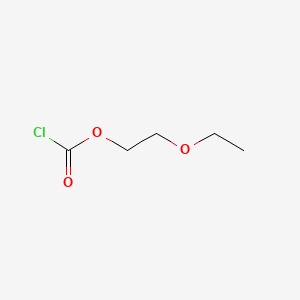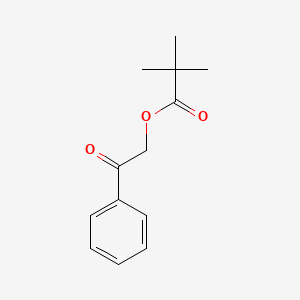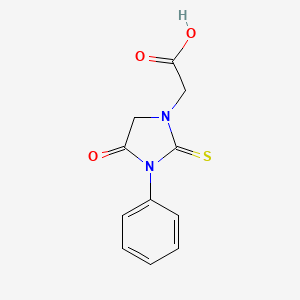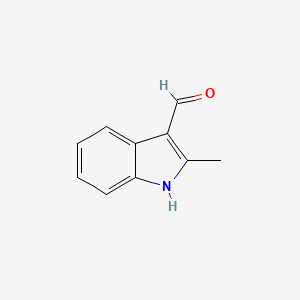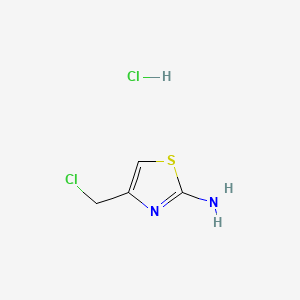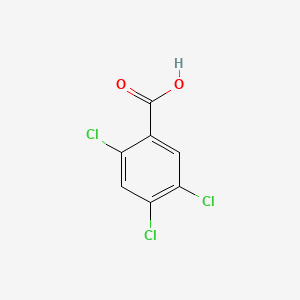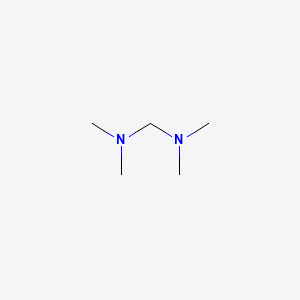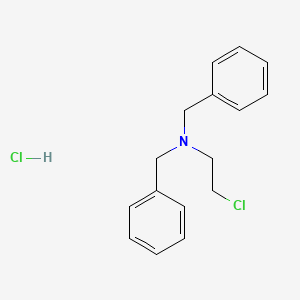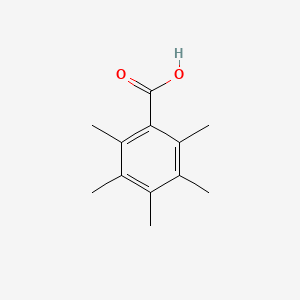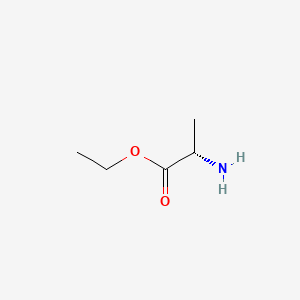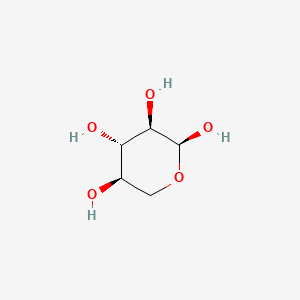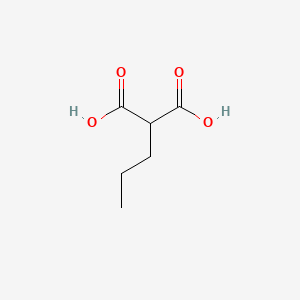
2-Propylmalonic acid
Descripción general
Descripción
2-Propylmalonic acid is a dicarboxylic acid that is malic acid (2-hydroxysuccinic acid) in which the hydrogen at position 2 is substituted by a propyl group . It is functionally related to succinic acid .
Synthesis Analysis
2,2-Dipropylmalonic acid is synthesized by hydrolysis of diethyl dipropyl malonate with potassium hydroxide solution in ethanol refluxed for 4 hours .
Molecular Structure Analysis
The molecular formula of 2-Propylmalonic acid is C6H10O4 . The InChI representation is InChI=1S/C6H10O4/c1-2-3-4 (5 (7)8)6 (9)10/h4H,2-3H2,1H3, (H,7,8) (H,9,10) . The Canonical SMILES representation is CCCC (C (=O)O)C (=O)O .
Physical And Chemical Properties Analysis
The molar mass of 2-Propylmalonic acid is 146.142 . The compound has a triple point temperature, normal boiling temperature, and critical temperature . It also has a critical pressure . The density of the compound can be determined under various conditions .
Aplicaciones Científicas De Investigación
-
Thermophysical Property Data Research
- 2-Propylmalonic acid is used in the field of thermophysical property data research .
- The National Institute of Standards and Technology (NIST) has critically evaluated the thermophysical property data for 2-Propylmalonic acid .
- The properties evaluated include triple point temperature, normal boiling temperature, critical temperature and pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at constant pressure, and viscosity .
- These data are used in various scientific and industrial applications to understand the behavior of 2-Propylmalonic acid under different conditions .
-
Dissolution Behavior Research
- 2-Propylmalonic acid is used in the field of dissolution behavior research .
- The equilibrium solubilities of malonic acid in 2-propanol and ethyl acetate mono solvents, as well as in (2-propanol + ethyl acetate) binary solvent mixtures, were determined from 278.15 to 313.15 K .
- The obtained solubility data were correlated using thermodynamic models including the modified Apelblat equation, λh equation, NRTL model, GSM model and the modified Jouyban–Acree model .
- The dissolution mechanism of malonic acid in (2-propanol + ethyl acetate) solvent mixtures was interpreted theoretically .
-
Environmental Science
- 2-Propylmalonic acid could be used in environmental science, particularly in the study of thermophysical properties .
- The National Institute of Standards and Technology (NIST) has critically evaluated the thermophysical property data for 2-Propylmalonic acid .
- These properties include triple point temperature, normal boiling temperature, critical temperature and pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at constant pressure, and viscosity .
- These data can be used to understand the behavior of 2-Propylmalonic acid in different environmental conditions .
-
Pharmaceutical Research
-
Biochemistry
-
Energy Production
-
Cosmetic Industry
-
Textile Industry
-
Water Treatment
-
Waste Management
-
Petrochemical Industry
Propiedades
IUPAC Name |
2-propylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-2-3-4(5(7)8)6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDJODAWOFNASI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210603 | |
| Record name | n-Propylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylmalonic acid | |
CAS RN |
616-62-6 | |
| Record name | n-Propylmalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Propylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



